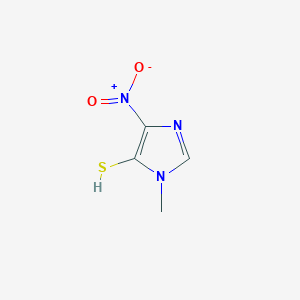

5-Mercapto-1-methyl-4-nitroimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-nitroimidazole-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-6-2-5-3(4(6)10)7(8)9/h2,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGGDVPPQMXEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212798 | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6339-54-4 | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6339-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Mercapto-1-methyl-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-nitro-5-thioimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-4-NITRO-5-THIOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6P7H2GT7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole

Foreword: The Strategic Importance of 5-Mercapto-1-methyl-4-nitroimidazole in Modern Drug Development

5-Mercapto-1-methyl-4-nitroimidazole, a seemingly niche heterocyclic compound, holds a position of considerable significance within the landscape of pharmaceutical research and development. Its primary relevance stems from its role as a critical precursor and a known process impurity in the synthesis of Azathioprine, a widely utilized immunosuppressive drug.[1] Azathioprine is on the World Health Organization's List of Essential Medicines and is instrumental in preventing organ transplant rejection and treating autoimmune diseases.[1] A thorough understanding of the synthesis of 5-mercapto-1-methyl-4-nitroimidazole is, therefore, not merely an academic exercise but a necessity for ensuring the quality, purity, and safety of this vital therapeutic agent. This guide provides a comprehensive, technically-grounded overview of its synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and widely practiced approach to the synthesis of 5-mercapto-1-methyl-4-nitroimidazole involves a two-stage process. This strategy hinges on the initial preparation of a halogenated precursor, 5-chloro-1-methyl-4-nitroimidazole, followed by a nucleophilic aromatic substitution to introduce the desired mercapto group.

Caption: Overall synthetic strategy for 5-Mercapto-1-methyl-4-nitroimidazole.

Stage 1: Synthesis of the Key Precursor, 5-Chloro-1-methyl-4-nitroimidazole

The synthesis of the chlorinated precursor is a critical first step that requires careful control of reaction conditions to ensure a good yield and purity. The following protocol is adapted from established methodologies.

Experimental Protocol: Two-Step Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

Part A: Preparation of 5-Chloro-1-methylimidazole Nitrate

This initial step involves the formation of the nitrate salt of 5-chloro-1-methylimidazole, which serves to activate the imidazole ring for the subsequent nitration.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Addition: Charge the flask with 5-chloro-1-methylimidazole and toluene.

-

Salt Formation: Cool the mixture in an ice bath and slowly add nitric acid via the dropping funnel while maintaining the internal temperature below 10°C.

-

Azeotropic Dehydration: After the addition is complete, fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to remove water azeotropically.

-

Isolation: Once the reaction is complete (monitored by TLC), cool the mixture and isolate the precipitated 5-chloro-1-methylimidazole nitrate by filtration. Wash the solid with cold toluene and dry under vacuum.

Part B: Nitration of 5-Chloro-1-methylimidazole Nitrate

The nitrate salt is then carefully nitrated to introduce the nitro group at the 4-position of the imidazole ring.

-

Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid in an ice-water bath and add the 5-chloro-1-methylimidazole nitrate in portions, ensuring the temperature does not exceed 15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 55°C. Maintain this temperature for approximately 7 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as chloroform or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chloro-1-methyl-4-nitroimidazole.

Stage 2: Nucleophilic Aromatic Substitution for the Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole

The final and most crucial step in this synthesis is the displacement of the chloro group with a mercapto group. This is achieved through a nucleophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitro group at the 4-position significantly activates the C5 position towards nucleophilic attack, facilitating the displacement of the chloride ion.

Causality in Experimental Choices

The choice of a sulfur nucleophile is critical. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can effectively solvate the cation of the sulfur nucleophile, thereby increasing its nucleophilicity.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 5-Mercapto-1-methyl-4-nitroimidazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-chloro-1-methyl-4-nitroimidazole in anhydrous DMF.

-

Nucleophile Addition: Add sodium hydrosulfide (NaSH) to the solution. It is advisable to use a slight excess of the nucleophile to ensure complete conversion.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidification and Isolation: Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid) to protonate the thiolate and precipitate the desired mercapto compound.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization to obtain 5-mercapto-1-methyl-4-nitroimidazole of high purity.

Data Presentation and Characterization

The successful synthesis of the target compound and its precursor should be confirmed by various analytical techniques.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | White to pale yellow solid | 146-148 |

| 5-Mercapto-1-methyl-4-nitroimidazole | C₄H₅N₃O₂S | 159.17 | Yellow to orange solid | 38-42 |

Characterization Data:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the methyl group and the imidazole ring proton.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbons in the imidazole ring and the methyl group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound.

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂) and the mercapto group (S-H).

Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 5-mercapto-1-methyl-4-nitroimidazole. By first synthesizing the 5-chloro-1-methyl-4-nitroimidazole precursor and subsequently performing a nucleophilic aromatic substitution with a sulfur nucleophile, researchers can obtain the target compound in good yield and high purity. This in-depth understanding of the synthesis is paramount for those involved in the development and manufacturing of Azathioprine and other related pharmaceutical agents, ensuring the production of safe and effective medicines.

References

- O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

PubChem. (n.d.). Azathioprine. National Center for Biotechnology Information. Retrieved from [Link][1]

- Chinese Patent CN101948435A. (2011). Preparation method of 5-chloro-1-methyl-4-nitroimidazole.

-

PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved from [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Edition, New York: Wiley.

Sources

The Enigmatic Metabolite: A Technical Guide to the Mechanism of Action of 5-Mercapto-1-methyl-4-nitroimidazole

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Primary Pathway

The immunosuppressive agent azathioprine stands as a cornerstone in the management of autoimmune diseases and the prevention of organ transplant rejection.[1] Its therapeutic efficacy is predominantly attributed to its conversion to 6-mercaptopurine (6-MP) and subsequent anabolic metabolism to 6-thioguanine nucleotides (6-TGNs), which act as purine antagonists, disrupting DNA and RNA synthesis.[2][3] However, the intricate metabolic cascade of azathioprine yields a diverse array of molecules, each with the potential to contribute to the drug's overall pharmacological profile. Among these is the lesser-explored metabolite, 5-Mercapto-1-methyl-4-nitroimidazole. This technical guide delves into the putative mechanism of action of this specific metabolite, synthesizing established principles of nitroimidazole biochemistry with the known metabolic fate of its parent compound, azathioprine. While the direct biological role of 5-Mercapto-1-methyl-4-nitroimidazole remains an area of active investigation, this document aims to provide a foundational, in-depth understanding for researchers dedicated to unraveling its molecular intricacies.

I. Genesis of a Metabolite: The Biotransformation of Azathioprine

Azathioprine is a prodrug, undergoing extensive metabolism to exert its therapeutic effects.[3] The generation of 5-Mercapto-1-methyl-4-nitroimidazole is a consequence of the initial catabolism of azathioprine.

The Cleavage of Azathioprine

Upon administration, azathioprine is non-enzymatically cleaved by sulfhydryl-containing compounds, such as glutathione, to yield 6-mercaptopurine (6-MP) and a nitroimidazole moiety.[3][4] However, an alternative, minor metabolic pathway involves the cleavage of the thioether bond between the purine ring and the imidazole ring, resulting in the formation of 5-Mercapto-1-methyl-4-nitroimidazole.[5]

II. The Core Mechanism: Reductive Activation of the Nitroimidazole Moiety

The central paradigm for the biological activity of nitroimidazoles is their reductive bioactivation.[6] It is highly probable that 5-Mercapto-1-methyl-4-nitroimidazole follows this established mechanism.

The Necessity of a Low Redox Environment

The nitro group of the imidazole ring is an electron-withdrawing moiety, rendering the parent molecule relatively inert. Its activation is contingent upon receiving electrons, a process favored in the low-redox potential environments characteristic of hypoxic cells or microorganisms.[7] Within mammalian systems, enzymes such as NADPH:cytochrome P-450 reductase and xanthine oxidase can facilitate this reduction.[8]

Formation of Cytotoxic Intermediates

The reduction of the nitro group is a stepwise process, generating a cascade of highly reactive intermediates:

-

Nitro Radical Anion: A one-electron reduction of the nitro group forms a transient and highly reactive nitro radical anion.

-

Nitrosoimidazole: Further reduction can lead to the formation of a nitrosoimidazole derivative.

-

Hydroxylamine: A four-electron reduction is believed to produce a hydroxylamine intermediate, which is implicated as a key cytotoxic species.[8][9]

These reactive intermediates are electrophilic and can readily react with nucleophilic cellular macromolecules.

III. Molecular Targets and Cellular Consequences

The cytotoxic effects of activated nitroimidazoles are pleiotropic, stemming from their ability to damage a variety of critical cellular components.

DNA Damage

The electrophilic intermediates generated during reductive activation can form covalent adducts with DNA bases.[9] This can lead to strand breaks, cross-linking, and mutations, ultimately interfering with DNA replication and transcription and inducing apoptosis.

Protein Dysfunction

Proteins, with their abundance of nucleophilic residues (e.g., cysteine and histidine), are prime targets for activated nitroimidazoles. Covalent modification of key enzymes and structural proteins can lead to their inactivation and a general disruption of cellular metabolism and function. A notable target for some 5-nitroimidazoles is thioredoxin reductase, a critical enzyme in maintaining the cellular redox balance.[7]

Depletion of Cellular Reductants

The process of reductive activation consumes cellular reducing equivalents, such as NADH and NADPH. Furthermore, the reactive intermediates can react with and deplete cellular antioxidants like glutathione. This can induce a state of oxidative stress, further contributing to cellular damage.

IV. Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of 5-Mercapto-1-methyl-4-nitroimidazole, a series of targeted in vitro and cell-based assays are required.

Investigating Reductive Activation

Protocol 1: In Vitro Reductive Metabolism Assay

-

Objective: To determine if 5-Mercapto-1-methyl-4-nitroimidazole undergoes reduction by relevant biological reductases.

-

Methodology:

-

Prepare a reaction mixture containing 5-Mercapto-1-methyl-4-nitroimidazole, a source of reducing equivalents (NADPH), and a purified reductase enzyme (e.g., cytochrome P450 reductase) or a cellular fraction (e.g., liver microsomes).

-

Incubate the reaction under anaerobic conditions to favor the reduction of the nitro group.

-

Monitor the disappearance of the parent compound and the appearance of metabolites over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Include control reactions lacking the enzyme or NADPH to ensure the observed metabolism is enzyme-dependent.

-

Assessing DNA Damage

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To assess the ability of 5-Mercapto-1-methyl-4-nitroimidazole to induce DNA strand breaks in cells.

-

Methodology:

-

Treat cultured cells (e.g., lymphocytes or a relevant cell line) with varying concentrations of 5-Mercapto-1-methyl-4-nitroimidazole for a defined period. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

-

Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate further from the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using fluorescence microscopy.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

-

Identifying Protein Adducts

Protocol 3: Click Chemistry-Based Proteomic Analysis

-

Objective: To identify the specific proteins that are covalently modified by activated 5-Mercapto-1-methyl-4-nitroimidazole.

-

Methodology:

-

Synthesize an analog of 5-Mercapto-1-methyl-4-nitroimidazole containing a "clickable" functional group (e.g., an alkyne or azide).

-

Treat cells with the modified compound.

-

Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the modified proteins.

-

Enrich the biotin-tagged proteins using streptavidin beads.

-

Identify the enriched proteins using mass spectrometry-based proteomics.

-

V. Quantitative Data Summary

While specific quantitative data for 5-Mercapto-1-methyl-4-nitroimidazole is limited in the public domain, the following table provides a template for organizing such data as it becomes available through the experimental protocols described above.

| Parameter | Experimental System | Value | Reference |

| IC50 (Cytotoxicity) | Human Lymphocyte Cell Line | To be determined | |

| Rate of Reductive Metabolism | Rat Liver Microsomes | To be determined | |

| DNA Damage (Comet Tail Moment) | Treated vs. Control Cells | To be determined | |

| Key Protein Adducts | Proteomic Analysis | To be determined |

VI. Concluding Remarks and Future Directions

The mechanism of action of 5-Mercapto-1-methyl-4-nitroimidazole is predicted to follow the classic pathway of reductive activation characteristic of 5-nitroimidazoles. This process likely generates reactive intermediates that can inflict damage upon crucial cellular macromolecules, including DNA and proteins. While this metabolite is formed in a minor pathway of azathioprine metabolism, its potential contribution to the overall therapeutic and toxicological profile of the parent drug warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific molecular targets and cellular consequences of this enigmatic metabolite. A comprehensive understanding of its mechanism will not only enhance our knowledge of azathioprine's pharmacology but may also inform the development of novel nitroimidazole-based therapeutics with improved efficacy and safety profiles.

References

-

A Physician's Guide to Azathioprine Metabolite Testing. (URL: [Link])

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (URL: [Link])

-

Azathioprine: old drug, new actions. (URL: [Link])

-

5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem. (URL: [Link])

-

IMURAN (azathioprine) Label - Accessdata.fda.gov. (URL: [Link])

-

Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. (URL: [Link])

-

Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (URL: [Link])

-

Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite. (URL: [Link])

-

Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry. (URL: [Link])

-

Clinical significance of azathioprine active metabolite concentrations in inflammatory bowel disease. (URL: [Link])

-

Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine. (URL: [Link])

-

Thiopurine metabolites - Gloucestershire Hospitals NHS Foundation Trust. (URL: [Link])

-

Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (URL: [Link])

-

The Pharmacology of Azathioprine. (URL: [Link])

-

Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])

-

THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. (URL: [Link])

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (URL: [Link])

-

Thiopurine Management Testing for IBD - Mayo Clinic Laboratories. (URL: [Link])

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (URL: [Link])

-

Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (URL: [Link])

-

[Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. (URL: [Link])

-

A practical guide to thiopurine prescribing and monitoring in IBD. (URL: [Link])

-

Azathioprine - Pharmacology, mechanism of action, side effects, - YouTube. (URL: [Link])

-

Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. (URL: [Link])

-

THIOPURINE METABOLITE TESTING. (URL: [Link])

-

Azathioprine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf. (URL: [Link])

-

Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. (URL: [Link])

-

Azathioprine - StatPearls - NCBI Bookshelf. (URL: [Link])

Sources

- 1. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Physician’s Guide to Azathioprine Metabolite Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]

- 8. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Investigation of 5-Mercapto-1-methyl-4-nitroimidazole

This in-depth technical guide provides a comprehensive overview of the biological activity studies of 5-Mercapto-1-methyl-4-nitroimidazole. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this and related nitroimidazole compounds. This document delves into the synthesis, mechanisms of action, and diverse biological activities of the broader class of 5-nitroimidazoles, with a specific focus on how these insights can be applied to the study of 5-Mercapto-1-methyl-4-nitroimidazole.

Introduction: The Significance of 5-Mercapto-1-methyl-4-nitroimidazole

5-Mercapto-1-methyl-4-nitroimidazole is a heterocyclic organic compound featuring a nitro-substituted imidazole core.[1] While specific research on this particular molecule is limited, it is recognized as a metabolite of the widely used immunosuppressive drug azathioprine.[2] Its structural similarity to a broad class of biologically active 5-nitroimidazole derivatives suggests a high potential for therapeutic applications.[3][4] This guide synthesizes the existing knowledge on related nitroimidazoles to provide a foundational framework for investigating the biological activities of 5-Mercapto-1-methyl-4-nitroimidazole.

The core structure of nitroimidazoles is pivotal to their biological effects, which are primarily mediated by the reduction of the nitro group within target organisms.[5][] This process generates reactive nitroso radicals that can induce significant DNA damage, leading to cell death.[5][7] This mechanism underpins the broad-spectrum activity of nitroimidazoles against various pathogens and cancer cells.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Mercapto-1-methyl-4-nitroimidazole is presented in the table below, based on available data.[1]

| Property | Value |

| Molecular Formula | C4H5N3O2S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 1-methyl-4-nitro-1H-imidazole-5-thiol |

| CAS Number | 6339-54-4 |

| SMILES | CN1C=NC(=C1S)[O-] |

Synthesis of 5-Nitroimidazole Derivatives: A Methodological Overview

General Workflow for Suzuki Coupling of 5-Chloro-1-methyl-4-nitroimidazole

Sources

- 1. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Quantum Landscape of 5-Mercapto-1-methyl-4-nitroimidazole: A Technical Guide for Computational Drug Development

This guide provides an in-depth exploration of the quantum chemical calculations for 5-Mercapto-1-methyl-4-nitroimidazole (MMNI), a key metabolite of the immunosuppressive drug Azathioprine.[1][2] For researchers, medicinal chemists, and drug development professionals, understanding the electronic and structural properties of MMNI at a quantum level is paramount for elucidating its behavior, potential interactions, and role in the overall pharmacological profile of its parent drug. This document moves beyond a simple recitation of methods to provide a scientifically grounded rationale for the computational strategies employed, ensuring a robust and reproducible in-silico analysis.

The Significance of 5-Mercapto-1-methyl-4-nitroimidazole in Pharmacology

5-Mercapto-1-methyl-4-nitroimidazole (MMNI) is a crucial molecule in the metabolic pathway of Azathioprine, a widely used immunosuppressant for treating autoimmune diseases and preventing organ transplant rejection.[1] Azathioprine itself is a prodrug that is converted in the body to 6-mercaptopurine and subsequently to other active metabolites. MMNI is formed through the cleavage of the thioether bond in Azathioprine.[3] Given that the biological activity and potential toxicity of a drug are intrinsically linked to the properties of its metabolites, a thorough characterization of MMNI is essential.

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of MMNI that govern its reactivity and interactions with biological systems. By accurately modeling its electronic structure, we can predict its stability, reactivity hotspots, and spectroscopic signatures, providing invaluable insights for drug design and development.[4]

Foundational Principles of Quantum Chemical Calculations for MMNI

The primary tool for our investigation is Density Functional Theory (DFT), a computational method that has proven to be a good balance between accuracy and computational cost for molecules of this size.[4][5] DFT allows us to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

The Critical Question of Tautomerism: Thiol vs. Thione

A pivotal consideration for MMNI is the potential for tautomerism involving the mercapto group. It can exist in either a thiol (-SH) or a thione (C=S) form. The relative stability of these tautomers can significantly influence the molecule's chemical behavior. Therefore, the first step in any computational analysis of MMNI is to determine the predominant tautomer at a given level of theory. This is achieved by performing geometry optimizations and energy calculations for both forms and comparing their relative Gibbs free energies. Computational studies on similar mercapto-substituted heterocyclic compounds have often shown the thione tautomer to be more stable.[4]

Selecting the Appropriate Computational Model

The choice of the DFT functional and basis set is critical for obtaining reliable results. For molecules containing sulfur and nitro groups, a functional that can accurately describe electron correlation and a flexible basis set are necessary.

-

DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good description of molecular geometries and electronic properties.[5]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This basis set provides a good description of the core and valence electrons, with the addition of diffuse functions (+) to handle anions and molecules with lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is important for accurately describing bonding.

Step-by-Step Computational Workflow

The following section outlines a detailed protocol for performing quantum chemical calculations on MMNI using the Gaussian software package, a widely used program in computational chemistry.

Geometry Optimization and Frequency Analysis

The first step is to obtain the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

Experimental Protocol:

-

Input File Preparation: Create an input file (e.g., MMNI_thione_opt.gjf) for the thione tautomer.

-

Route Section: Specify the level of theory and calculation type:

-

#p: Requests additional output.

-

B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

-

Molecule Specification: Provide the initial coordinates of the atoms. This can be done in Cartesian coordinates or Z-matrix format.

-

Charge and Multiplicity: For a neutral MMNI molecule in its ground state, the charge is 0 and the spin multiplicity is 1.

-

Execution: Run the calculation using Gaussian.

-

Analysis: After the calculation is complete, verify that the optimization converged and that the frequency analysis shows no imaginary frequencies. The output file will contain the optimized coordinates and thermodynamic data.

-

Repeat for Thiol Tautomer: Repeat steps 1-6 for the thiol tautomer to compare its energy with the thione form.

Diagram of the Computational Workflow

Caption: Workflow for quantum chemical calculations of MMNI.

Electronic Structure Analysis

Once the most stable tautomer is identified, a series of calculations can be performed to probe its electronic properties.

Experimental Protocol:

-

Input File for Single Point Energy: Using the optimized geometry of the most stable tautomer, create a new input file for a single-point energy calculation.

-

Route Section for Properties: Modify the route section to request specific properties. For example, to calculate Natural Bond Orbitals (NBO) and generate cube files for visualizing molecular orbitals and the electrostatic potential:

-

Execution and Analysis: Run the calculation and analyze the output file for:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of interaction with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule.

-

Key Predicted Properties of 5-Mercapto-1-methyl-4-nitroimidazole

The following table summarizes the key quantum chemical descriptors that should be calculated for MMNI and their significance in the context of drug development.

| Property | Computational Method | Significance in Drug Development |

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides the most stable 3D structure, essential for understanding molecular shape and steric effects. |

| Relative Tautomer Energies | DFT (Gibbs Free Energy) | Determines the predominant form of the molecule under physiological conditions, which dictates its reactivity and interactions. |

| HOMO-LUMO Energies & Gap | DFT | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[6] |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, revealing sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Charges | NBO Analysis | Provides a detailed picture of the charge distribution on each atom, helping to understand intramolecular interactions and polarity. |

| Dipole Moment | DFT | Quantifies the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

| Vibrational Frequencies | DFT (Frequency Calculation) | Predicts the infrared (IR) and Raman spectra, which can be used to characterize the molecule experimentally. |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Predicts the 1H and 13C NMR spectra, aiding in structural elucidation and experimental validation.[3] |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of 5-Mercapto-1-methyl-4-nitroimidazole. By following these protocols, researchers can obtain a detailed understanding of the electronic and structural properties of this important metabolite. The insights gained from these calculations can inform further studies on its biological activity, potential toxicity, and role in the overall pharmacology of Azathioprine.

Future computational work could involve simulating the interaction of MMNI with relevant biological targets, such as enzymes involved in its metabolism or potential off-target proteins. Such studies, employing methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), can provide a more dynamic picture of MMNI's behavior in a biological environment and further aid in the rational design of safer and more effective immunosuppressive therapies.

References

-

Acharya, K. R. (1984). Crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 183-187. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(11), 4659-4669. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2010). Synthesis, spectral characterization, DFT studies, and computational screening of 4-amino-3-mercapto-5-methyl-1,2,4-triazole and its cadmium(II) mixed ligands complexes as potential antimalaria drug. Journal of Coordination Chemistry, 63(14-16), 2589-2601. Available at: [Link]

-

Basan, H. (1999). Quantitative determination of Azathioprine in tablets by1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 685-689. Available at: [Link]

-

Chtita, S., et al. (2022). Machine learning approaches in designing anti-HIV nitroimidazoles: 2D/3D QSAR, kNN-MFA, docking, dynamics, PCA analysis and MMGBSA studies. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

-

Elgemeie, G. H., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Monatshefte für Chemie - Chemical Monthly, 153(5), 537-548. Available at: [Link]

-

Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. Available at: [Link]

-

Hoffmann, M., & Rychlewski, J. (2001). Mechanism of activation of an immunosuppressive drug: azathioprine. Quantum chemical study on the reaction of azathioprine with cysteine. Journal of the American Chemical Society, 123(27), 6404-6409. Available at: [Link]

-

Kavitha, S., et al. (2021). Computational Quantum Chemical Study, Insilco ADMET, and Molecular Docking Study of 2-Mercapto Benzimidazole. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]

-

Kumar, S., & Singh, N. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(19), 6296. Available at: [Link]

-

Palomar-Pardavé, M., et al. (2011). Quantum Chemical Study of 2-Mercaptoimidazole, 2-Mercaptobenzimidazole, 2-Mercapto-5-Methylbenzimidazole and 2-Mercapto-5-Nitrobenzimidazole as Corrosion Inhibitors for Steel. International Journal of Electrochemical Science, 6, 3728-3749. Available at: [Link]

-

PubChem. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

S. Kavitha, et al. (2020). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. Asian Journal of Chemistry, 32(12), 3021-3028. Available at: [Link]

-

Tudor, R., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3749. Available at: [Link]

Sources

- 1. Mechanism of activation of an immunosuppressive drug: azathioprine. Quantum chemical study on the reaction of azathioprine with cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Mercapto-1-methyl-4-nitroimidazole

Abstract & Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Mercapto-1-methyl-4-nitroimidazole in antimicrobial assays. As a member of the nitroimidazole class, this compound is of significant interest for its potential activity against anaerobic bacteria and certain protozoa. Nitroimidazoles are prodrugs that are selectively activated under hypoxic conditions, a mechanism that makes them highly effective against microorganisms thriving in low-oxygen environments.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that the described methodologies are robust, reproducible, and self-validating. We will detail standardized protocols for determining key efficacy parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), in accordance with internationally recognized standards.

Scientific Foundation: The Mechanism of Action

Understanding the mechanism of action is critical for designing relevant assays and interpreting results. 5-Mercapto-1-methyl-4-nitroimidazole, like other 5-nitroimidazole compounds such as metronidazole, functions as a concentration-dependent bactericidal agent.[1][] Its antimicrobial activity is contingent upon the metabolic environment of the target organism.

Causality of Action:

-

Cellular Uptake: The un-activated, non-ionized form of the compound passively diffuses across the microbial cell membrane.

-

Reductive Activation: In anaerobic or microaerophilic environments, low-redox-potential electron transport proteins (e.g., ferredoxin) donate electrons to the nitro group of the imidazole ring.[2] This reduction is a crucial activation step that does not efficiently occur in aerobic host cells or aerobic bacteria, providing a basis for its selective toxicity.[2]

-

Generation of Cytotoxic Radicals: The reduction process forms a short-lived, highly reactive nitroso radical.

-

DNA Damage: This cytotoxic radical interacts with and disrupts the helical structure of microbial DNA, causing strand breakage and leading to irreversible cell death.[2][]

This mechanism underscores the necessity of performing susceptibility testing under appropriate anaerobic or microaerophilic conditions to obtain biologically relevant data.

Caption: Mechanism of nitroimidazole activation in anaerobic microbes.

Compound Handling and Safety Precautions

Trustworthiness in research begins with safety and proper reagent handling.

3.1 Hazard Identification Based on available data, 5-Mercapto-1-methyl-4-nitroimidazole is classified as Acute Toxicity 4, Oral , with the hazard statement "Harmful if swallowed".[4]

-

GHS Pictogram: Warning

-

Hazard Statement: H302: Harmful if swallowed.

-

Precautionary Statements: P264, P270, P301+P317, P330, P501.[4]

3.2 Required Personal Protective Equipment (PPE)

-

Lab Coat: Standard laboratory coat must be worn at all times.

-

Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5]

-

Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.[6]

3.3 Stock Solution Preparation The accuracy of antimicrobial assays is critically dependent on the precise preparation of the compound stock solution.

-

Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of 5-Mercapto-1-methyl-4-nitroimidazole powder inside a chemical fume hood to avoid inhalation of fine particulates.

-

Solubilization: Due to the limited aqueous solubility of many organic compounds, a high-purity solvent is required. Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration primary stock (e.g., 25.6 mg/mL). Ensure the final DMSO concentration in the assay is non-inhibitory to the test organisms (typically ≤1% v/v).

-

Vortexing: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This step is crucial to prevent contamination of the subsequent assays.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Experimental Protocols: Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide the authoritative framework for antimicrobial susceptibility testing.[7][8][9][10]

4.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that results in the complete inhibition of visible growth of a microorganism under standard laboratory conditions.[11][12] The broth microdilution method is the gold standard for determining MIC values.[13]

Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for many bacteria; specialized broths may be required for fastidious organisms).[14]

-

Prepared stock solution of 5-Mercapto-1-methyl-4-nitroimidazole.

-

Bacterial culture grown to the logarithmic phase.

-

0.5 McFarland turbidity standard.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets or an anaerobic chamber).

Step-by-Step Methodology:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test organism.[15] b. Emulsify the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] d. Dilute this standardized suspension 1:150 in the appropriate sterile broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, the final concentration in the wells will be 5 x 10⁵ CFU/mL.

-

Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Create a working solution of the drug by diluting the stock in broth. For a top concentration of 128 µg/mL, add a calculated volume of the stock solution to broth. c. Add 100 µL of this working drug solution to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL. d. Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down. Continue this process across the plate to Column 10. Discard 100 µL from Column 10. e. Controls are Essential:

- Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no drug.

- Column 12 (Sterility Control): This well contains only 100 µL of uninoculated broth.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in Columns 1 through 11. Do not add bacteria to Column 12. b. The final volume in each test well is now 200 µL, and the drug concentrations have been diluted by half. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

-

Incubation: a. Seal the plate with an adhesive plate sealer or place it in a humidified container. b. Crucially for nitroimidazoles, incubate under anaerobic conditions. Place the plate in an anaerobic jar or chamber. c. Incubate at 35 ± 2°C for 18-24 hours. For some organisms or anaerobic conditions, incubation may need to be extended to 48 hours.[16]

-

Reading the MIC: a. After incubation, examine the plate visually from the bottom using a reading mirror or on a plate reader. b. The MIC is the lowest drug concentration in which there is no visible turbidity or pellet formation, as compared to the turbid growth in the Growth Control well (Column 11). The Sterility Control well (Column 12) should remain clear.

4.2 Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period.[17] This is a necessary follow-up to the MIC to determine if the compound is bactericidal or bacteriostatic.

Step-by-Step Methodology:

-

Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells. d. Spot-plate the 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Blood Agar).

-

Incubation: a. Allow the spots to dry completely before inverting the plate. b. Incubate the agar plate under the same conditions as the MIC assay (anaerobically at 35 ± 2°C) for 18-24 hours, or until growth is evident in the spot from the Growth Control well.

-

Reading the MBC: a. Count the number of colonies (CFUs) in each spot. b. The MBC is the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count of the MIC assay. For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL spot should therefore have ≤5 colonies to meet the MBC definition.

Caption: Workflow for MIC and MBC determination.

Data Presentation & Quality Control

Clear and standardized data presentation is paramount for comparative analysis. Results should be summarized in a table.

Table 1: Sample Data Summary for Antimicrobial Susceptibility Testing

| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

|---|---|---|---|---|

| Bacteroides fragilis | ATCC 25285 | 1 | 2 | Bactericidal (≤4) |

| Clostridium difficile | ATCC 9689 | 0.5 | 1 | Bactericidal (≤4) |

| Prevotella melaninogenica | Clinical Isolate 1 | 2 | >128 | Tolerant (>32) |

| Staphylococcus aureus (QC) | ATCC 29213 | >128 | >128 | Inactive (Aerobe) |

| Escherichia coli (QC) | ATCC 25922 | >128 | >128 | Inactive (Facultative) |

Interpretation Notes:

-

Bactericidal: An MBC/MIC ratio of ≤4 indicates bactericidal activity.

-

Bacteriostatic: An MBC/MIC ratio of >4 suggests bacteriostatic activity, where growth is inhibited but cells are not killed.

-

Tolerant: A tolerant phenotype is observed when the MBC is significantly higher (e.g., ≥32-fold) than the MIC.

-

Quality Control (QC): Including QC strains recommended by CLSI or EUCAST is mandatory.[18] Aerobic organisms like S. aureus and E. coli should show no activity (high MIC/MBC), validating the compound's anaerobic-specific mechanism.

References

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Mercapto-1-methyl-4-nitroimidazole. PubChem. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. [Link]

-

Semantic Scholar. (n.d.). Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. [Link]

-

National Center for Biotechnology Information. (n.d.). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. National Institutes of Health. [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

ResearchGate. (2017). 5-Nitroimidazole derivatives and their antimicrobial activity. [Link]

-

BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

-

American Society for Microbiology. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. ASM Journals. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

-

ResearchGate. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. [Link]

-

University of KwaZulu-Natal ResearchSpace. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING OF FOUR 5-NITROIMIDAZOLES AGAINST TRICHOMONAS VAGINALIS. [Link]

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

-

Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). [Link]

-

National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health. [Link]

-

National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

-

ResearchGate. (2009). Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. [Link]

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Lecturio. (2021). Nitroimidazoles. [Link]

-

National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Metronidazole?. [Link]

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 4. 5-Mercapto-1-methyl-4-nitroimidazole | C4H5N3O2S | CID 95824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. fishersci.com [fishersci.com]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. nih.org.pk [nih.org.pk]

- 9. EUCAST: EUCAST - Home [eucast.org]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. protocols.io [protocols.io]

- 12. idexx.dk [idexx.dk]

- 13. youtube.com [youtube.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. chainnetwork.org [chainnetwork.org]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. szu.gov.cz [szu.gov.cz]

The Pivotal Role of 5-Mercapto-1-methyl-4-nitroimidazole in Thiopurine Drug Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of 5-mercapto-1-methyl-4-nitroimidazole, a critical molecule in the landscape of thiopurine-based therapeutics. While often cited as a precursor in drug synthesis, a nuanced understanding reveals its primary role as a key metabolite of the widely used immunosuppressant, azathioprine. This distinction is crucial for researchers in drug metabolism, pharmacokinetics, and new drug discovery. This document provides a comprehensive overview of its role, alongside detailed protocols for the synthesis of azathioprine, the parent drug, thereby offering practical guidance for laboratory applications.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

Nitroimidazole derivatives are a cornerstone in the development of various therapeutic agents, renowned for their diverse biological activities. The nitro group is a key pharmacophore, often essential for the drug's mechanism of action. The 5-nitroimidazole scaffold, in particular, is prevalent in a range of antimicrobial and antiprotozoal drugs.[1] In the realm of immunosuppressive agents, the nitroimidazole moiety plays a crucial role in the structure and function of azathioprine, a prodrug that is metabolized to 6-mercaptopurine (6-MP).[2]

5-Mercapto-1-methyl-4-nitroimidazole: Metabolite, Not Precursor

It is a common misconception that 5-mercapto-1-methyl-4-nitroimidazole is a direct precursor in the industrial synthesis of azathioprine. In reality, this compound is a significant metabolite formed during the in vivo metabolism of azathioprine.[1][3] The established and most efficient synthetic route to azathioprine utilizes 5-chloro-1-methyl-4-nitroimidazole as the key intermediate.[3][4]

The primary application of 5-mercapto-1-methyl-4-nitroimidazole in a research and development setting is as a reference standard in metabolic studies of azathioprine.[1] Understanding the metabolic fate of azathioprine, including the formation of 5-mercapto-1-methyl-4-nitroimidazole, is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for assessing drug-drug interactions and patient-specific metabolic profiles.

Synthesis of Azathioprine: A Detailed Protocol

The synthesis of azathioprine is a well-established process involving the nucleophilic substitution of the chlorine atom in 5-chloro-1-methyl-4-nitroimidazole by the thiol group of 6-mercaptopurine.

Synthesis of the Key Intermediate: 5-Chloro-1-methyl-4-nitroimidazole

The synthesis of the essential precursor, 5-chloro-1-methyl-4-nitroimidazole, is a multi-step process that begins with simple starting materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

Materials:

-

5-Chloro-1-methylimidazole nitrate

-

Acidic catalyst (e.g., concentrated sulfuric acid)

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

To a suitable reaction vessel, add the 5-chloro-1-methylimidazole nitrate.

-

Carefully add the acidic catalyst to the reaction vessel.

-

The reaction mixture is heated stepwise over a period of 4 to 8 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then filtered to collect the solid product.

-

The collected solid is washed thoroughly with water to remove any residual acid.

-

The washed product is then dried to yield the 5-chloro-1-methyl-4-nitroimidazole intermediate.[5]

Final Step: Synthesis of Azathioprine

The final step in the synthesis of azathioprine involves the condensation of 5-chloro-1-methyl-4-nitroimidazole with 6-mercaptopurine.

Experimental Protocol: Synthesis of Azathioprine

Materials:

-

5-Chloro-1-methyl-4-nitroimidazole

-

6-Mercaptopurine (Ismipur)

-

Weak base (e.g., potassium carbonate)

-

Water

-

Dilute acetic acid

-

Dimethyl sulfoxide (DMSO) (alternative solvent)

-

Standard laboratory glassware and equipment

Procedure:

-

In a reaction vessel, dissolve 6-mercaptopurine in a boiling aqueous solution containing a weak base.

-

Maintain the pH of the solution between 7.5 and 8.0.

-

Add the 5-chloro-1-methyl-4-nitroimidazole intermediate to the boiling solution.

-

Allow the reaction to proceed for 1 to 4 hours.

-

After the reaction is complete, cool the solution and adjust the pH to 5-6 with dilute acetic acid to precipitate the crude azathioprine.

-

Filter the crude product and recrystallize from a suitable solvent.

-

After recrystallization, re-acidify the solution to a pH of 5-6.

-

Filter the purified product and dry to obtain the final azathioprine product.[5]

Alternative Solvent System:

Azathioprine can also be synthesized by reacting 5-chloro-1-methyl-4-nitro-1H-imidazole with 6-mercaptopurine in dimethyl sulfoxide (DMSO).[3]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Mercapto-1-methyl-4-nitroimidazole | C₄H₅N₃O₂S | 159.17 | - | - |

| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | - | 148-150 |

| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | Yellow crystalline solid | 313-314 (decomposes) |

| Azathioprine | C₉H₇N₇O₂S | 277.27 | Pale yellow solid | 238-245 |

Table 2: Reaction Conditions for Azathioprine Synthesis

| Parameter | Condition | Rationale |

| Reactants | 5-Chloro-1-methyl-4-nitroimidazole, 6-Mercaptopurine | Key building blocks for the final product. |

| Solvent | Aqueous solution with weak base or DMSO | Provides a suitable medium for the reaction and facilitates the deprotonation of the thiol group. |

| Base | Weak base (e.g., K₂CO₃) | Acts as a catalyst by deprotonating the thiol of 6-mercaptopurine, making it a more potent nucleophile. |

| pH | 7.5 - 8.0 | An alkaline pH is necessary to deprotonate the thiol group, facilitating the nucleophilic attack on the chloro-imidazole. |

| Temperature | Boiling point of the aqueous solution | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 1 - 4 hours | Sufficient time for the reaction to reach completion. |

| Work-up | Acidification with dilute acetic acid | Neutralizes the excess base and precipitates the azathioprine product, which is less soluble at a slightly acidic pH. |

Visualization of Synthetic and Metabolic Pathways

Synthesis of Azathioprine

Caption: Synthetic pathway for Azathioprine.

Metabolism of Azathioprine

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

developing derivatives of 5-Mercapto-1-methyl-4-nitroimidazole for research

An Application Guide for the Synthesis, Characterization, and Evaluation of 5-Mercapto-1-methyl-4-nitroimidazole Derivatives

Introduction: The Therapeutic Potential of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole (5-NI) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs used to combat anaerobic bacterial and parasitic infections.[1][2] These compounds function as prodrugs; their mechanism of action relies on the reductive activation of the nitro group by microbial enzymes, such as ferredoxin or nitroreductases, under the low-redox-potential conditions characteristic of anaerobic environments.[3] This process generates reactive nitrogen species that induce cytotoxic effects, including DNA damage and covalent modification of essential proteins, leading to pathogen death.[1][3]

5-Mercapto-1-methyl-4-nitroimidazole is a particularly attractive starting point for developing new therapeutic agents. The presence of a highly nucleophilic thiol group at the C5 position offers a versatile handle for chemical modification. By systematically developing derivatives at this site, researchers can create libraries of novel compounds with potentially modulated physicochemical properties, improved biological activity, altered selectivity, and reduced toxicity.[3] This guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of derivatives based on this promising scaffold.

Section 1: The Core Scaffold: Properties and Rationale for Derivatization

The starting material, 5-Mercapto-1-methyl-4-nitroimidazole, serves as the foundation for all subsequent chemistry. Understanding its properties is critical for designing successful synthetic strategies.

1.1 Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methyl-5-nitroimidazole-4-thiol | PubChem[4] |

| Molecular Formula | C₄H₅N₃O₂S | PubChem[4] |

| Molecular Weight | 159.17 g/mol | PubChem[4] |

| CAS Number | 6339-54-4 | PubChem[4] |

| Appearance | (Expected) Yellowish solid | - |

| Key Reactive Site | Thiol (-SH) group | - |

1.2 Rationale for Thiol Derivatization

The thiol group is a powerful tool for medicinal chemists. Its high nucleophilicity allows for a wide range of selective chemical modifications under mild conditions. Derivatizing this group can profoundly impact the molecule's properties:

-

Modulating Lipophilicity: Converting the polar thiol group into thioethers, thioesters, or disulfides can systematically alter the compound's lipophilicity (LogP), which is a critical determinant of cell membrane permeability and overall pharmacokinetics.

-

Exploring Structure-Activity Relationships (SAR): Introducing a variety of substituents (alkyl, aryl, acyl, etc.) allows for a systematic exploration of how size, shape, and electronic properties of the S-substituent affect biological activity.

-

Improving Stability: The free thiol group can be susceptible to oxidation. Conversion to a more stable functional group can improve the compound's shelf-life and in vivo stability.

-

Bio-reversible Prodrugs: Thioesters can be designed as prodrugs that are hydrolyzed by intracellular esterases, releasing the active thiol-containing parent drug within the target cell.

Section 2: Synthetic Strategies and Protocols

The derivatization of 5-Mercapto-1-methyl-4-nitroimidazole primarily involves leveraging the nucleophilicity of the thiol group. The following protocols outline common and effective methods for modification.

Caption: General synthetic pathways for derivatizing the thiol group.

2.1 General Protocol for S-Alkylation (Thioether Synthesis)

S-alkylation is a robust method for forming a stable carbon-sulfur bond. The reaction proceeds via an Sₙ2 mechanism where the deprotonated thiolate anion attacks an electrophilic alkyl halide.

-

Causality: A base is required to deprotonate the thiol (pKa ≈ 7-9), forming the more nucleophilic thiolate anion. A polar aprotic solvent like DMF or acetonitrile is chosen because it solvates the base's cation without forming hydrogen bonds with the nucleophile, thus accelerating the reaction rate.[5]

Step-by-Step Methodology:

-

Preparation: To a solution of 5-Mercapto-1-methyl-4-nitroimidazole (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.

-

Reaction: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the solution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography.

2.2 General Protocol for S-Acylation (Thioester Synthesis)

Thioesters are valuable derivatives that can also serve as potential prodrugs. They are typically synthesized by reacting the thiolate with an acylating agent.

-

Causality: Acyl chlorides and anhydrides are highly electrophilic and react readily with the thiolate. A non-nucleophilic base like triethylamine (TEA) or pyridine is often used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Mercapto-1-methyl-4-nitroimidazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF containing triethylamine (1.2 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 1-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Section 3: Purification and Characterization of Derivatives

Ensuring the purity and confirming the structure of newly synthesized compounds is a cornerstone of chemical research. This process forms a self-validating system for each protocol.[1]

Caption: Workflow for purification and structural validation.

3.1 Purification Protocol: Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A common mobile phase for these compounds is a mixture of hexane and ethyl acetate. The ideal R_f value for the product is ~0.3.

-

Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

-

Loading: Dissolve the crude product in a minimal amount of solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.

3.2 Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for unambiguous structure determination.

-

¹H NMR: Expect to see the disappearance of the thiol proton (-SH) peak. New peaks corresponding to the protons of the added substituent will appear. For an S-benzyl derivative, new aromatic peaks (~7.3 ppm) and a benzylic methylene singlet (~4.2 ppm) would be characteristic.

-

¹³C NMR: Will show new carbon signals from the added moiety.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized derivative. The observed molecular ion peak (M⁺ or [M+H]⁺) should match the calculated molecular weight of the target structure.[1][6]

-

Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups. The characteristic S-H stretch (around 2550 cm⁻¹) of the starting material should be absent in the product spectrum.[1]

Section 4: Preliminary Biological Evaluation

The primary goal of synthesizing these derivatives is to discover novel compounds with potent and selective biological activity. Based on the known pharmacology of the 5-nitroimidazole class, initial screening should focus on antiparasitic and antimicrobial assays.[3][6][7]

4.1 Protocol: In Vitro Antiparasitic Activity Assay (e.g., against Giardia intestinalis)

-

Compound Preparation: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mM).

-

Culture Preparation: Culture Giardia intestinalis trophozoites in a suitable medium (e.g., TYI-S-33 medium) under anaerobic conditions at 37 °C.

-

Assay Setup: In a 96-well plate, add the parasite culture. Add serial dilutions of the test compounds and a reference drug (e.g., metronidazole). Include a 'no drug' control and a 'DMSO only' vehicle control.

-

Incubation: Incubate the plates for 48 hours under anaerobic conditions at 37 °C.

-

Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue). Read the fluorescence or absorbance on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.